n-[(2,4-Dinitrophenyl)sulfanyl]aniline
Description
Contextualization within Sulfanyl (B85325) Aniline (B41778) Derivatives and Dinitrophenyl Compounds
Sulfanyl aniline derivatives, more formally known as N-arylsulfenamides, are a subclass of sulfenamides featuring an aryl (in this case, phenyl from aniline) group attached to the nitrogen atom of the S-N bond. wikipedia.org Sulfenamides are a class of organosulfur compounds with the general formula R-S-N(R')2. wikipedia.org They are recognized for their utility in the vulcanization of rubber and as versatile intermediates in organic synthesis. wikipedia.orgresearchgate.net The synthesis of sulfenamides can be achieved through several routes, most commonly by the reaction of a sulfenyl chloride with an amine or through the oxidative coupling of thiols and amines. wikipedia.orgrsc.org
Dinitrophenyl compounds are aromatic molecules substituted with two nitro (-NO2) groups. The positions of these groups on the aromatic ring significantly influence the compound's chemical properties. In the case of the 2,4-dinitrophenyl group, the nitro groups exert a strong electron-withdrawing effect, which is central to the moiety's characteristic reactivity. allen.in
The table below outlines some general properties of the parent compounds related to N-[(2,4-Dinitrophenyl)sulfanyl]aniline.
| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Key Features |
| Aniline | C6H7N | 93.13 | A primary aromatic amine, serves as a precursor to many industrial chemicals. |
| 2,4-Dinitrophenol (B41442) | C6H4N2O5 | 184.11 | A cellular metabolic poison, historically used in dyes and explosives. nih.gov |
| 2,4-Dinitroaniline (B165453) | C6H5N3O4 | 183.12 | Used in the manufacture of dyes, pigments, and as an explosive. wikipedia.orgnih.gov |
Significance of the 2,4-Dinitrophenyl Moiety in Organic Chemistry
The 2,4-dinitrophenyl moiety is of considerable importance in organic chemistry, primarily due to the strong electron-withdrawing nature of its two nitro groups. allen.in This property is fundamental to its use in several key applications:
Reagent for Carbonyl Compound Detection: The most well-known application is in the form of 2,4-dinitrophenylhydrazine (DNPH), commonly known as Brady's reagent. allen.instudy.com DNPH is widely used in qualitative organic analysis to detect the presence of aldehydes and ketones. allen.ingeeksforgeeks.org It reacts with carbonyl groups to form brightly colored yellow, orange, or red precipitates called 2,4-dinitrophenylhydrazones. allen.inbyjus.com The distinct color and the fact that these derivatives are often solids with sharp melting points make them excellent for identifying and characterizing carbonyl compounds. byjus.com
Enhancing Reactivity: The electron-withdrawing effect of the nitro groups makes adjacent atoms or leaving groups more susceptible to nucleophilic attack. For example, in 2,4-dinitrochlorobenzene, the chloride is readily displaced by nucleophiles, a reaction utilized in the synthesis of many derivatives, including 2,4-dinitrophenylhydrazine itself. byjus.com
Chromophoric Properties: The 2,4-dinitrophenyl group is a chromophore, meaning it imparts color to a molecule. This property is exploited in the creation of dyes and indicators. wikipedia.org The formation of colored derivatives, as seen in the DNPH test, is a direct result of this characteristic and is useful for colorimetric analysis. researchgate.net
Overview of Research Trajectories Concerning this compound
While specific research focused exclusively on this compound is not extensively documented, research trajectories can be inferred from the known chemistry of the broader sulfenamide (B3320178) class and the functional groups present in the molecule. researchgate.netrsc.org
Key areas of potential research include:
Synthetic Intermediates: Sulfenamides are valued as versatile intermediates. researchgate.netrsc.org The labile S-N bond can be cleaved under various conditions, allowing the transfer of either the sulfenyl or the amino group to other molecules. Research could explore the use of this compound in amination or sulfenylation reactions, with the dinitrophenyl group acting as a modulating and potentially activating component.
Polymer Chemistry: Sulfenamides are crucial as accelerators in the sulfur vulcanization of rubber, where they help control the formation of sulfur cross-links. wikipedia.org The study of this compound could involve its potential role as a vulcanization accelerator or as a monomer in the synthesis of novel sulfur- and nitrogen-containing polymers.
Agrochemical and Pharmaceutical Scaffolds: The sulfenamide functional group is present in some biologically active molecules, including fungicides like Captan. wikipedia.org The combination of the sulfenamide linkage with the aniline and dinitrophenyl moieties could lead to the investigation of this compound and its derivatives for potential applications in agrochemicals or as scaffolds in medicinal chemistry. rsc.org
The table below summarizes common synthetic routes applicable to the formation of the sulfenamide bond present in this compound.
| Reaction Type | Reactants | General Equation | Reference |
| Reaction with Sulfenyl Chloride | 2,4-Dinitrophenylsulfenyl chloride + Aniline | RSCl + R'2NH → RSNR'2 + HCl | wikipedia.org |
| Oxidative Coupling | 2,4-Dinitrothiophenol + Aniline | RSH + R'2NH + [Oxidant] → RSNR'2 + H2O | rsc.org |
| Reaction with Disulfides | Bis(2,4-dinitrophenyl) disulfide + Aniline | RSSR + 2R'2NH + Ag+ → RSNR'2 + AgSR + R'2NH2+ | wikipedia.org |
Structure
3D Structure
Properties
CAS No. |
18998-33-9 |
|---|---|
Molecular Formula |
C12H9N3O4S |
Molecular Weight |
291.28 g/mol |
IUPAC Name |
N-(2,4-dinitrophenyl)sulfanylaniline |
InChI |
InChI=1S/C12H9N3O4S/c16-14(17)10-6-7-12(11(8-10)15(18)19)20-13-9-4-2-1-3-5-9/h1-8,13H |
InChI Key |
LXXAVHSAUOQQLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NSC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of N 2,4 Dinitrophenyl Sulfanyl Aniline
Strategic Approaches to Sulfanylaniline Synthesis
The construction of the N-S bond in N-[(2,4-Dinitrophenyl)sulfanyl]aniline can be achieved through several strategic disconnections. The most common approach involves the formation of a bond between a nitrogen nucleophile (aniline) and a sulfur electrophile (a 2,4-dinitrophenylsulfenyl derivative). Alternatively, modern methods have explored the direct coupling of thiols and amines, offering a more atom-economical route.
Classical Synthetic Pathways to this compound
The traditional and most widely employed method for the synthesis of this compound is the reaction of 2,4-dinitrobenzenesulfenyl chloride with aniline (B41778). This reaction is a classic example of nucleophilic substitution at a sulfur atom.
The key precursor, 2,4-dinitrobenzenesulfenyl chloride, is typically prepared by the chlorination of bis(2,4-dinitrophenyl) disulfide. This disulfide can be synthesized from 2,4-dinitrochlorobenzene through reaction with sodium disulfide. The subsequent chlorination of the disulfide with chlorine gas or sulfuryl chloride yields the highly reactive 2,4-dinitrobenzenesulfenyl chloride.
The reaction of 2,4-dinitrobenzenesulfenyl chloride with aniline proceeds readily, often at room temperature, in an inert solvent such as diethyl ether, chloroform, or benzene. The aniline acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfenyl chloride and displacing the chloride ion. A base, such as pyridine (B92270) or an excess of aniline, is often added to neutralize the hydrochloric acid formed during the reaction.
Table 1: Classical Synthesis of this compound and its Precursor
| Step | Reactants | Reagents/Conditions | Product |
| 1 | 2,4-Dinitrochlorobenzene | Na2S2 | Bis(2,4-dinitrophenyl) disulfide |
| 2 | Bis(2,4-dinitrophenyl) disulfide | Cl2 or SO2Cl2 | 2,4-Dinitrobenzenesulfenyl chloride |
| 3 | 2,4-Dinitrobenzenesulfenyl chloride, Aniline | Inert solvent (e.g., ether), Base (e.g., pyridine) | This compound |
The kinetics of the reaction of 2,4-dinitrochlorobenzene with anilines have been studied, indicating a nucleophilic aromatic substitution mechanism. researchgate.net The presence of electron-withdrawing nitro groups on the phenyl ring of the sulfenyl chloride enhances the electrophilicity of the sulfur atom, facilitating the nucleophilic attack by aniline.
Modern and Sustainable Synthetic Protocols for this compound
In recent years, there has been a significant shift towards the development of more sustainable and efficient methods for the synthesis of sulfenamides, moving away from the use of pre-halogenated and often unstable sulfenyl chlorides. These modern protocols focus on the direct oxidative coupling of thiols and amines.
One of the most promising approaches is the metal-catalyzed oxidative cross-coupling of 2,4-dinitrothiophenol and aniline. Various transition metal catalysts, such as copper and iron, have been shown to effectively mediate this transformation in the presence of an oxidant, like molecular oxygen or hydrogen peroxide. These reactions often proceed under milder conditions and generate less hazardous waste compared to classical methods.
Electrochemical synthesis has also emerged as a powerful and green tool for the formation of N-S bonds. In this approach, an electric current is used to drive the oxidative coupling of a thiol and an amine. This method obviates the need for chemical oxidants, with the anode promoting the oxidation of the starting materials and the cathode often producing hydrogen gas as the only byproduct. While a specific electrochemical synthesis for this compound has not been detailed, the general methodology has been successfully applied to a wide range of sulfenamides.
Table 2: Modern and Sustainable Approaches to Sulfenamide (B3320178) Synthesis
| Method | Reactants | Catalyst/Conditions | Key Advantages |
| Metal-Catalyzed Oxidative Coupling | Thiol, Amine | Transition metal catalyst (e.g., Cu, Fe), Oxidant (e.g., O2, H2O2) | Milder conditions, reduced waste |
| Electrochemical Synthesis | Thiol, Amine | Undivided cell, constant current, supporting electrolyte | Avoids chemical oxidants, environmentally friendly |
These modern approaches offer significant advantages in terms of atom economy, reduced environmental impact, and often milder reaction conditions, making them attractive alternatives to the classical synthetic pathways.
Derivatization and Analog Preparation of this compound
The this compound scaffold provides multiple sites for chemical modification, allowing for the synthesis of a wide range of derivatives and analogs. Functionalization can be directed towards either the aniline moiety or the dinitrophenyl group, each offering unique opportunities to modulate the compound's properties.
Functionalization Strategies of the Aniline Moiety
The aniline ring in this compound is susceptible to electrophilic aromatic substitution, although the reactivity is influenced by the electron-withdrawing nature of the dinitrophenylsulfanyl group. Nevertheless, various functionalization strategies can be employed.
N-Alkylation and N-Acylation: The nitrogen atom of the sulfenamide can be alkylated or acylated under appropriate conditions. N-alkylation can be achieved using alkyl halides in the presence of a base. For instance, N-alkylation of anilines has been reported using various alkylating agents, including alcohols in the presence of a copper-chromite catalyst. tsijournals.com N-acylation can be carried out using acyl chlorides or anhydrides, typically in the presence of a base like pyridine.
Halogenation: The aniline ring can be halogenated using standard electrophilic halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The position of halogenation (ortho or para to the sulfenamide group) will be directed by the electronic and steric properties of the sulfenamide substituent. For example, the halogenation of N,N-dialkylaniline N-oxides with thionyl halides provides a route to halogenated anilines. nih.gov
Nitration: While the dinitrophenyl ring is already nitrated, the aniline ring can also be nitrated, although care must be taken to control the reaction conditions to avoid over-nitration or side reactions. The directing effect of the sulfenamide group will influence the position of the incoming nitro group.
Table 3: Potential Functionalization Reactions of the Aniline Moiety
| Reaction | Reagents | Potential Product |
| N-Alkylation | Alkyl halide, Base | N-Alkyl-N-[(2,4-dinitrophenyl)sulfanyl]aniline |
| N-Acylation | Acyl chloride, Base | N-Acyl-N-[(2,4-dinitrophenyl)sulfanyl]aniline |
| Halogenation | NBS or NCS | Halo-N-[(2,4-dinitrophenyl)sulfanyl]aniline |
| Nitration | HNO3/H2SO4 | Nitro-N-[(2,4-dinitrophenyl)sulfanyl]aniline |
Modifications of the Dinitrophenyl Group in Sulfanylanilines
The dinitrophenyl group offers several avenues for modification, primarily involving the two nitro groups.
Selective Reduction of a Nitro Group: One of the most common transformations is the selective reduction of one of the nitro groups to an amino group. This can be achieved using various reducing agents, such as sodium sulfide (B99878) or ammonium (B1175870) sulfide (Zinin reduction), or through catalytic hydrogenation with a suitable catalyst. The reduction of 2,4-dinitrophenol (B41442) to 2-amino-4-nitrophenol (B125904) is a well-established procedure that can be analogously applied. orgsyn.orggoogle.com This transformation yields aminonitrophenyl derivatives, which can be further functionalized. For example, the synthesis of 2-amino-4-nitrophenyl phenyl sulfide and 4-amino-2-nitrophenyl phenyl sulfide provides a precedent for such modifications. patsnap.comresearchgate.net
Nucleophilic Aromatic Substitution: The electron-deficient nature of the dinitrophenyl ring makes it susceptible to nucleophilic aromatic substitution (SNAr). While the sulfanyl (B85325) group is not a typical leaving group, under certain conditions, a sufficiently strong nucleophile could potentially displace one of the nitro groups, particularly if the ring is further activated. More commonly, the chlorine atom in the precursor 2,4-dinitrochlorobenzene can be displaced by various nucleophiles to generate a range of 2,4-dinitrophenyl derivatives.
Table 4: Potential Modifications of the Dinitrophenyl Group
| Reaction | Reagents | Potential Product |
| Selective Nitro Reduction | Na2S or (NH4)2S | N-[(2-Amino-4-nitrophenyl)sulfanyl]aniline or N-[(4-Amino-2-nitrophenyl)sulfanyl]aniline |
| Nucleophilic Aromatic Substitution (on precursor) | Nu- (e.g., RO-, RS-) on 2,4-dinitrochlorobenzene | Precursor for sulfanylaniline with modified dinitrophenyl ring |
These derivatization strategies highlight the synthetic utility of this compound as a versatile scaffold for the generation of a library of related compounds with potentially diverse chemical and physical properties.
Reactivity and Reaction Mechanisms of N 2,4 Dinitrophenyl Sulfanyl Aniline
Nucleophilic Reactivity at the Sulfanyl (B85325) Linkage and Aromatic Rings
The presence of strong electron-withdrawing nitro groups renders the dinitrophenyl ring highly susceptible to nucleophilic attack, while the sulfanyl linkage provides a site for various transformations.
Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for N-[(2,4-Dinitrophenyl)sulfanyl]aniline and related 2,4-dinitrobenzene derivatives. tandfonline.com This reaction proceeds via an addition-elimination mechanism, which is significantly facilitated by the presence of the two nitro groups positioned ortho and para to the site of substitution. tandfonline.com These groups stabilize the negative charge of the intermediate through resonance.
The generally accepted mechanism for the SNAr reaction involves a two-step process. The first step is the nucleophilic attack on the carbon atom bearing the leaving group, which leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. ccsenet.orgstackexchange.com The second step is the elimination of the leaving group, which restores the aromaticity of the ring. ccsenet.org The rate-determining step can be either the formation of the Meisenheimer complex or the departure of the leaving group, depending on the specific reactants and reaction conditions. semanticscholar.org
In the context of this compound, the aniline (B41778) moiety can be displaced by a stronger nucleophile. The reaction of 2,4-dinitrochlorobenzene with aniline to form N-(2,4-dinitrophenyl)aniline serves as a classic example of this type of transformation. semanticscholar.orgchegg.com The reaction between hydrazine (B178648) and 2,4-dinitrophenyl aryl sulfides has been studied, where the thioaryl group acts as the leaving group. semanticscholar.org
Table 1: Key Features of SNAr Reactions in Dinitrophenyl Systems
| Feature | Description |
| Mechanism | Addition-Elimination |
| Key Intermediate | Meisenheimer Complex ccsenet.orgstackexchange.com |
| Activating Groups | Electron-withdrawing groups (e.g., -NO₂) ortho/para to the leaving group. tandfonline.com |
| Rate-Determining Step | Can be the formation of the intermediate or the expulsion of the leaving group. semanticscholar.orgoup.com |
| Leaving Group Ability | The rate of displacement is influenced by the stability of the leaving group. semanticscholar.org |
The sulfur-nitrogen (S-N) bond in sulfenamides like this compound is known to be labile and can participate in a variety of reactions. wikipedia.org The sulfur atom is generally the more electrophilic center of the S-N bond, making it susceptible to nucleophilic attack. wikipedia.org Reactions with nucleophiles such as amines and thiols can lead to the cleavage of the S-N bond and the formation of new sulfenamide (B3320178) compounds or disulfides. wikipedia.org
The formation of the S-N bond itself is typically achieved through the reaction of a sulfenyl chloride with an amine. wikipedia.org More recent methods have focused on cross-dehydrogenative coupling reactions between thiols and N-H compounds, which offer a more atom-economical route to sulfenamides. nih.govrsc.org These reactions are often catalyzed by metals like copper and proceed via mechanisms involving the formation of thiyl radicals and metal-sulfur intermediates. nih.govresearchgate.net
The structural characteristics of the S-N bond, such as its potential for chirality and the pyramidal nature of the nitrogen atom, can influence its reactivity. wikipedia.org Torsional barriers around the S-N bond can be significant, ranging from 12-20 kcal/mol, which can impact the conformational preferences and reactivity of the molecule. wikipedia.org
The kinetics of SNAr reactions involving 2,4-dinitrophenyl systems are profoundly influenced by the solvent. The reaction rate is affected by the solvent's polarity and its ability to stabilize the charged intermediates and transition states. For instance, the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with hydrazine shows a reactivity sequence of DMSO > MeCN > MeOH, highlighting the role of polar aprotic solvents in accelerating the reaction. semanticscholar.org
In non-polar aprotic solvents, the aggregation of amine nucleophiles can play a crucial role in the reaction mechanism. Studies on the reaction of aniline with 2,4-dinitrochlorobenzene in benzene-n-hexane mixtures have shown that the hydrogen-bonded dimer of aniline can act as the effective nucleophile. psu.edu This is evidenced by a linear dependence of the second-order rate coefficients on the aniline concentration. psu.edu However, in a good hydrogen-bond acceptor solvent like THF, this dependence on the nucleophile concentration is not observed. psu.edu
Table 2: Solvent Influence on SNAr Reaction of 1-Chloro-2,4-dinitrobenzene with Hydrazine
| Solvent | Relative Reactivity |
| Dimethyl Sulfoxide (DMSO) | High |
| Acetonitrile (MeCN) | Medium |
| Methanol (MeOH) | Low |
Data compiled from studies on 2,4-dinitrobenzene derivatives. semanticscholar.org
Redox Behavior and Electron Transfer Processes
The presence of both nitro groups and a sulfanyl moiety makes this compound susceptible to both reduction and oxidation reactions.
The nitro groups of the dinitrophenyl ring can be reduced to amino groups through various methods. The selective reduction of one nitro group in the presence of another is a common challenge in the chemistry of dinitroaromatic compounds. In dinitroanilines, there is a preference for the reduction of the nitro group ortho to the amino group. stackexchange.com
Several reagents and catalytic systems are employed for the reduction of nitroarenes. Catalytic hydrogenation using catalysts like Raney nickel or platinum on carbon is a widely used method. oup.comwikipedia.org Chemical reducing agents such as sodium sulfide (B99878) (Zinin reduction), hydrazine hydrate (B1144303) in the presence of a catalyst, and tin(II) chloride are also effective. stackexchange.comoup.comwikipedia.org The choice of reducing agent and reaction conditions can influence the selectivity of the reduction. For example, with sulfide reagents, dinitroaniline derivatives tend to undergo reduction at the nitro group ortho to the amino substituent. oup.com
Electrochemical methods also offer a sustainable alternative for the reduction of nitrobenzenes to anilines, where the necessary protons and electrons can be generated from the electrolysis of water. nih.gov The electrochemical reduction of 2,4-dinitrophenol (B41442) has been investigated on modified electrodes, showing distinct reduction potentials for the 4-nitro and 2-nitro groups. researchgate.net
Table 3: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent/Method | Product(s) |
| Catalytic Hydrogenation (e.g., Raney Ni, Pd/C) oup.comwikipedia.org | Amines |
| Iron in Acidic Media wikipedia.org | Amines |
| Sodium Sulfide (Zinin Reduction) stackexchange.com | Amines (often selective) |
| Hydrazine Hydrate with Catalyst oup.com | Amines (can be selective) |
| Tin(II) Chloride wikipedia.org | Amines |
| Electrochemical Reduction nih.gov | Amines |
The sulfanyl moiety in this compound can undergo oxidation. The oxidation of sulfenamides can lead to various products depending on the oxidant and reaction conditions. For instance, oxidation of primary sulfenamides with lead dioxide can produce metastable thiamino radicals (R–N•–S–R′). wikipedia.org In some cases, the nitrogen atom can be oxidized, as seen in the conversion of 2-hydroxysulfenanilides to imine species with sodium dichromate. wikipedia.org
Advanced oxidation processes (AOPs) using systems like UV/H₂O₂ have been studied for the degradation of related compounds such as 2,4-dinitroanisole. researchgate.net These processes involve the generation of highly reactive hydroxyl radicals that can attack the aromatic ring, leading to a variety of byproducts. researchgate.net While specific studies on the oxidative transformation of the sulfanyl moiety in this compound are not extensively detailed in the provided context, the general reactivity of sulfenamides suggests that the sulfur atom is a likely site for oxidative attack.
Interactions with Electrophilic Species
The interaction of this compound with electrophiles is characterized by the nucleophilic nature of the aniline nitrogen and the aromatic ring, although this reactivity is significantly modulated by the electronic effects of the dinitrophenylsulfanyl substituent.
In principle, electrophilic attack can occur at two primary sites: the nitrogen atom of the aniline moiety and the aniline aromatic ring. The lone pair of electrons on the nitrogen atom makes it a potential nucleophilic center. However, the strong electron-withdrawing nature of the adjacent 2,4-dinitrophenyl group, transmitted through the sulfur atom, substantially reduces the electron density on the nitrogen. This deactivating effect makes the nitrogen atom of this compound significantly less nucleophilic than that of aniline itself.
Reactions of sulfenamides with electrophiles typically involve the initial coordination of the electrophile with the nitrogen atom. This is followed by a subsequent nucleophilic attack on the sulfur atom. pkusz.edu.cn For instance, in the presence of a strong acid (an electrophile, H+), the nitrogen atom can be protonated, which would further deactivate the aniline ring towards electrophilic aromatic substitution.
Electrophilic aromatic substitution on the aniline ring is also a possibility. In aniline, the amino group is a powerful activating and ortho-, para-directing group for electrophiles. chemrxiv.orglibretexts.orgbyjus.com However, in this compound, the N-sulfanyl substituent with the attached dinitrophenyl ring acts as a deactivating group due to its electron-withdrawing character. Consequently, the aniline ring is less susceptible to electrophilic attack than unsubstituted aniline. If a reaction with a potent electrophile were to occur, substitution would be directed to the ortho and para positions relative to the nitrogen atom, but would require more forcing conditions than similar reactions with aniline.
Table 1: Predicted Reactivity of this compound with Electrophiles
| Electrophilic Reagent | Predicted Site of Attack | Expected Product(s) | Plausible Reaction Conditions |
| Strong Acid (e.g., HCl) | Aniline Nitrogen | N-[(2,4-Dinitrophenyl)sulfanyl]anilinium chloride | Standard acid-base reaction |
| Alkyl Halide (e.g., CH₃I) | Aniline Nitrogen | N-Methyl-N-[(2,4-dinitrophenyl)sulfanyl]anilinium iodide | Elevated temperature |
| Nitrating Mixture (HNO₃/H₂SO₄) | Aniline Ring (ortho, para) | 4-Nitro-N-[(2,4-dinitrophenyl)sulfanyl]aniline and 2-Nitro-N-[(2,4-dinitrophenyl)sulfanyl]aniline | Harsh conditions |
| Bromine (Br₂) | Aniline Ring (ortho, para) | 4-Bromo-N-[(2,4-dinitrophenyl)sulfanyl]aniline and 2-Bromo-N-[(2,4-dinitrophenyl)sulfanyl]aniline | With a Lewis acid catalyst |
Photochemical and Thermal Degradation Mechanisms
The stability of this compound under thermal and photochemical stress is largely determined by the strength of the bonds within the molecule, with the nitrogen-sulfur (N-S) bond being of particular importance.
Thermal Degradation:
The thermal decomposition of sulfenamides can proceed through two primary pathways. pkusz.edu.cn The first and most likely mechanism for this compound involves the homolytic cleavage of the relatively weak N-S bond. pkusz.edu.cn This bond is generally weaker than carbon-nitrogen or carbon-sulfur bonds. Homolysis would generate two radical intermediates: an anilino radical (C₆H₅NH•) and a 2,4-dinitrophenylsulfanyl radical ((NO₂)₂C₆H₃S•).
These highly reactive radicals would then undergo a variety of secondary reactions, such as hydrogen abstraction from the solvent or other molecules, dimerization, or disproportionation, leading to a complex mixture of final products. For example, the anilino radical could abstract a hydrogen atom to form aniline, or two anilino radicals could couple to form azobenzene. The 2,4-dinitrophenylsulfanyl radical could dimerize to form bis(2,4-dinitrophenyl) disulfide.
A second possible thermal degradation pathway for some sulfenamides is a rearrangement reaction to form ortho- and para-aminodiphenyl sulfides. pkusz.edu.cn In the case of this compound, this would involve the migration of the 2,4-dinitrophenylsulfanyl group from the nitrogen atom to the ortho or para position of the aniline ring. This type of rearrangement is often catalyzed by acid or proceeds through a radical mechanism.
Photochemical Degradation:
Upon absorption of ultraviolet (UV) light, this compound is expected to undergo photochemical degradation. Similar to thermal degradation, the most probable photochemical reaction is the homolytic cleavage of the weakest bond, which is the N-S bond. The energy from the absorbed photons can be sufficient to promote an electron to an antibonding orbital, leading to bond dissociation.
The resulting anilino and 2,4-dinitrophenylsulfanyl radicals would then engage in the same types of secondary reactions as described for thermal degradation. The presence of the nitroaromatic group also introduces the possibility of other photochemical reactions, such as the reduction of the nitro groups or photoreactions involving the aromatic rings, although N-S bond cleavage is anticipated to be the primary degradation pathway.
Table 2: Potential Degradation Products of this compound
| Degradation Method | Primary Cleavage | Primary Intermediates | Potential Final Products |
| Thermal | Homolytic N-S bond cleavage | Anilino radical, 2,4-Dinitrophenylsulfanyl radical | Aniline, Bis(2,4-dinitrophenyl) disulfide, Azobenzene, various polymers |
| Thermal | Rearrangement | - | 2-Amino-2',4'-dinitrodiphenyl sulfide, 4-Amino-2',4'-dinitrodiphenyl sulfide |
| Photochemical | Homolytic N-S bond cleavage | Anilino radical, 2,4-Dinitrophenylsulfanyl radical | Aniline, Bis(2,4-dinitrophenyl) disulfide, Azobenzene, various polymers |
Note: The products listed are speculative and based on known degradation pathways of analogous compounds. The actual product distribution would depend on the specific conditions (e.g., temperature, solvent, wavelength of light).
Advanced Spectroscopic and Diffraction Based Methodologies for Investigating N 2,4 Dinitrophenyl Sulfanyl Aniline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structural arrangement and conformational dynamics of N-[(2,4-Dinitrophenyl)sulfanyl]aniline in solution. By analyzing the chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra, the electronic environment of each nucleus can be mapped, offering insights into the molecule's connectivity and spatial orientation.
While specific dynamic NMR studies on this compound are not extensively detailed in the reviewed literature, the principles of NMR suggest that variable temperature experiments could reveal information about rotational barriers around the S-N and N-C bonds. Such studies would be invaluable in understanding the molecule's conformational flexibility.
Detailed analysis of related dinitroaniline compounds provides a basis for interpreting the spectra of this compound. For instance, studies on various 2,4-dinitroanilines have shown that the chemical shifts are sensitive to the electronic effects of substituents and their spatial arrangement. researchgate.net In ¹H NMR, the aromatic protons of the dinitrophenyl ring are expected to appear as distinct multiplets due to their different chemical environments and spin-spin coupling interactions. The aniline (B41778) protons would also exhibit characteristic shifts influenced by the electron-withdrawing nature of the dinitrophenylsulfanyl group.
Similarly, ¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The carbons attached to the nitro groups are expected to be significantly deshielded, appearing at lower field values. The chemical shifts of the aniline ring carbons would also be affected by the sulfanyl (B85325) linkage.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |
| ¹H | Aromatic (Dinitrophenyl) | 7.5 - 9.0 |
| ¹H | Aromatic (Aniline) | 6.5 - 7.5 |
| ¹H | N-H | 8.0 - 10.0 |
| ¹³C | C-NO₂ | 140 - 150 |
| ¹³C | C-S | 130 - 140 |
| ¹³C | Aromatic (Dinitrophenyl) | 120 - 140 |
| ¹³C | Aromatic (Aniline) | 115 - 130 |
| ¹³C | C-N | 140 - 150 |
Note: These are predicted ranges based on analogous structures and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.
Vibrational Spectroscopy (FT-IR, Raman) for Detailed Functional Group and Bonding Environment Characterization
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, offers a detailed characterization of the functional groups and bonding environments within this compound. These methods are based on the principle that molecular bonds vibrate at specific frequencies, which can be measured as absorption (FT-IR) or scattering (Raman) of light.
The FT-IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to the various functional groups present in the molecule. The symmetric and asymmetric stretching vibrations of the nitro (NO₂) groups typically appear as strong bands in the regions of 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively. The N-H stretching vibration of the aniline moiety is expected to be observed in the range of 3300-3500 cm⁻¹. The C-N and S-N stretching vibrations would also give rise to characteristic bands, although their positions can be more variable.
Studies on similar molecules, such as 2,6-dibromo-4-nitroaniline (B165464) and 2-(methylthio)aniline, have utilized density functional theory (DFT) calculations to aid in the assignment of vibrational modes. nih.gov A similar approach for this compound would provide a more precise understanding of its vibrational spectrum. The analysis of anilinium sulfate (B86663) has also provided insights into the vibrational modes of the aniline group. researchgate.net
Table 2: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Technique |
| Asymmetric Stretch | NO₂ | 1500 - 1560 | FT-IR, Raman |
| Symmetric Stretch | NO₂ | 1335 - 1385 | FT-IR, Raman |
| Stretch | N-H | 3300 - 3500 | FT-IR |
| Stretch | C-N | 1250 - 1350 | FT-IR, Raman |
| Stretch | S-N | 900 - 1000 | FT-IR, Raman |
| Aromatic C-H Stretch | Aromatic Rings | 3000 - 3100 | FT-IR, Raman |
| Aromatic C=C Stretch | Aromatic Rings | 1450 - 1600 | FT-IR, Raman |
Note: These are general ranges and the exact frequencies can be influenced by the molecular environment and intermolecular interactions.
Advanced Mass Spectrometry for Reaction Intermediate Identification and Fragmentation Mechanism Studies
Advanced mass spectrometry (MS) techniques are crucial for determining the molecular weight of this compound and for studying its fragmentation patterns. This information is valuable for confirming the compound's identity and for understanding its behavior under energetic conditions, which can shed light on potential reaction mechanisms.
In a typical mass spectrometry experiment, the molecule is ionized and then fragmented. The resulting fragments are separated based on their mass-to-charge ratio (m/z), producing a mass spectrum. The fragmentation pattern is a unique fingerprint of the molecule and can be used to deduce its structure.
For this compound, fragmentation is likely to occur at the weaker bonds, such as the S-N and C-N bonds. The loss of the nitro groups (NO₂) is also a common fragmentation pathway for nitroaromatic compounds. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition of the parent ion and its fragments, further aiding in structural elucidation.
Table 3: Plausible Fragmentation Pathways for this compound in Mass Spectrometry
| Fragmentation Process | Neutral Loss | Resulting Fragment |
| S-N Bond Cleavage | C₆H₅N | [C₆H₃(NO₂)₂S]⁺ |
| C-N Bond Cleavage | C₆H₃(NO₂)₂S | [C₆H₅NH]⁺ |
| Loss of Nitro Group | NO₂ | [C₁₂H₈N₂O₂S]⁺ |
| Loss of Second Nitro Group | NO₂ | [C₁₂H₈NS]⁺ |
Note: The observed fragmentation pattern will depend on the ionization method and the energy applied.
Single-Crystal X-ray Diffraction for Three-Dimensional Molecular Architecture and Intermolecular Interaction Analysis
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information about bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule. It also allows for the analysis of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern how the molecules pack in the crystal lattice.
While a specific crystal structure for this compound was not found in the searched literature, the crystal structures of related compounds provide valuable insights. For example, the structure of bis(2,4-dinitrophenyl)sulfane reveals how the dinitrophenyl rings are oriented with respect to the sulfur atom. nih.gov In this compound, the two dinitrophenyl rings are inclined to one another at an angle of 78.46 (13)°. nih.gov Weak C-H···O hydrogen bonds link the molecules to form a two-dimensional network. nih.gov
Similarly, studies on N-substituted 2-pyrazolines with 2,4-dinitrophenyl groups have provided detailed crystallographic data. uned.es These studies highlight the influence of substituents on the molecular structures and packing arrangements. uned.es It is expected that the crystal structure of this compound would also be influenced by a network of intermolecular interactions, including hydrogen bonds involving the N-H group and the oxygen atoms of the nitro groups.
Table 4: Representative Crystallographic Data for a Related Compound: Bis(2,4-dinitrophenyl)sulfane nih.gov
| Parameter | Value |
| Chemical Formula | C₁₂H₆N₄O₈S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.9428 (12) |
| b (Å) | 7.3693 (9) |
| c (Å) | 19.743 (2) |
| β (°) | 95.525 (8) |
| Volume (ų) | 1439.9 (3) |
| Z | 4 |
Note: This data is for a related compound and serves as an example of the type of information obtained from single-crystal X-ray diffraction.
Computational and Theoretical Investigations of N 2,4 Dinitrophenyl Sulfanyl Aniline
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict electronic structure, molecular geometries, and various reactivity descriptors.
Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics
Density Functional Theory (DFT) is a widely used computational method for predicting the ground-state properties of molecules. A typical DFT study on N-[(2,4-Dinitrophenyl)sulfanyl]aniline would involve optimizing its three-dimensional geometry to find the most stable arrangement of its atoms. This process would yield crucial data such as bond lengths, bond angles, and dihedral angles. Furthermore, calculations of thermodynamic properties like the enthalpy of formation and Gibbs free energy would provide insights into the compound's stability. However, specific DFT studies detailing these ground-state properties for this compound are not found in the reviewed literature.
Ab Initio Methods for Excited State Analysis and Spectroscopic Property Prediction
While DFT is a workhorse for ground-state properties, ab initio methods, such as Time-Dependent Density Functional Theory (TD-DFT) or more advanced wavefunction-based methods, are often employed to study the excited states of molecules. Such analyses are crucial for predicting spectroscopic properties, including UV-Visible absorption spectra. A theoretical investigation into the excited states of this compound could reveal the nature of its electronic transitions and help interpret experimental spectroscopic data. At present, specific ab initio studies focused on the excited states and spectroscopic predictions for this compound are not available in the scientific literature.
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations could map out its conformational landscape, identifying the most populated shapes (conformers) and the energy barriers between them. Additionally, these simulations can explicitly model the effects of a solvent, providing a more realistic picture of the molecule's behavior in solution. Such studies would be invaluable for understanding how the environment influences the compound's structure and properties. Regrettably, there is no specific information available from molecular dynamics simulations performed on this compound.
Reaction Pathway Modeling and Transition State Analysis
Computational modeling can be used to explore potential chemical reactions involving this compound. By mapping the potential energy surface for a proposed reaction, researchers can identify the most likely reaction pathways, locate the transition states, and calculate the activation energies. This information is fundamental to understanding the compound's reactivity and degradation mechanisms. Currently, there are no published studies that model the reaction pathways or analyze the transition states for reactions involving this compound.
Applications of N 2,4 Dinitrophenyl Sulfanyl Aniline in Chemical Science and Technology Non Clinical/non Biological Focus
Role as a Synthetic Intermediate in Complex Organic Synthesis
The primary application of N-[(2,4-Dinitrophenyl)sulfanyl]aniline in chemical science is its role as a synthetic intermediate. Its formation is a direct result of the reaction between 2,4-dinitrobenzenesulfenyl chloride and aniline (B41778). 2,4-Dinitrobenzenesulfenyl chloride is a versatile and well-documented reagent used for the derivatization and characterization of various organic functional groups, including amines. google.com The reaction involves the nucleophilic attack of the aniline nitrogen atom on the electrophilic sulfur atom of the sulfenyl chloride, leading to the formation of a nitrogen-sulfur (N-S) bond and the elimination of hydrogen chloride.
This resulting sulfenamide (B3320178) linkage is the key to its utility. Sulfenamides are a class of compounds recognized for their diverse reactivity, serving as precursors for a variety of other functional groups and as building blocks in the synthesis of more complex molecular architectures. The N-S bond can be cleaved under various conditions, allowing for the introduction of either the sulfenyl or the amino moiety into a target molecule.
The presence of the 2,4-dinitrophenyl group significantly influences the reactivity of the molecule. The two nitro groups are powerful electron-withdrawing groups, which makes the sulfur atom highly electrophilic and susceptible to nucleophilic attack. This electronic feature also makes the 2,4-dinitrophenylsulfanyl group a good leaving group in certain substitution reactions. This property allows this compound and related sulfenamides to be used in the synthesis of various heterocyclic compounds containing nitrogen and sulfur atoms. uobaghdad.edu.iquobaghdad.edu.iqnih.govmdpi.com The general reactivity of such scaffolds provides a pathway for constructing complex molecular frameworks that are of interest in medicinal and materials chemistry. nih.gov
Table 1: Synthesis and Reactivity Data
| Reactant 1 | Reactant 2 | Product | Key Feature of Product | Application |
|---|---|---|---|---|
| 2,4-Dinitrobenzenesulfenyl chloride | Aniline | This compound | Electrophilic sulfur atom | Synthetic Intermediate |
Exploration in Material Science as a Precursor for Advanced Materials
A comprehensive search of the scientific literature did not yield specific examples of this compound being utilized as a direct precursor for advanced materials.
There is no specific information available detailing the use of this compound in polymer chemistry.
While related compounds such as 2,4-dinitroaniline (B165453) are used in the synthesis of azo dyes, there is no available research indicating that this compound serves as a precursor in dye and pigment chemistry. nist.gov
Contribution to Chemical Sensing Platforms
No specific studies detailing the application of this compound as a component in chemical sensing platforms were found in the reviewed literature. Research in this area often focuses on sensors designed to detect dinitrophenyl compounds or on using dinitrophenylhydrazine as a sensing reagent, rather than employing this compound as the sensor itself. nih.govwikipedia.orgsjpas.com
As no sensing applications for this specific compound have been documented, the mechanism of its interaction with analytes has not been investigated or described.
Investigative Tools in Mechanistic Organic Chemistry
There is no direct evidence in the scientific literature of this compound being used as an investigative tool for studying mechanistic organic chemistry. While the reactivity of the N-S bond and nucleophilic aromatic substitution on the dinitrophenyl ring are subjects of mechanistic studies in related compounds, specific research employing the title compound for these purposes could not be identified. researchgate.net
Emerging Research Frontiers and Future Directions for N 2,4 Dinitrophenyl Sulfanyl Aniline
Development of Novel Synthetic Methodologies with Enhanced Selectivity
The synthesis of sulfenamides, including N-[(2,4-Dinitrophenyl)sulfanyl]aniline, traditionally relies on the reaction between a sulfenyl chloride and an amine. In this case, the reaction would involve 2,4-dinitrobenzenesulfenyl chloride and aniline (B41778). While effective, this method faces challenges related to the instability and handling of sulfenyl chloride precursors.
Modern synthetic chemistry seeks to overcome these limitations through more direct and selective approaches. One promising avenue is the oxidative cross-coupling of thiols and amines. This strategy avoids the pre-functionalization step of creating a sulfenyl chloride. For the target compound, this would involve the coupling of 2,4-dinitrothiophenol with aniline. Key areas of development in this methodology include:
Catalyst System: Research is focused on developing efficient and cost-effective catalysts, moving from stoichiometric reagents to catalytic amounts of transition metals like copper or nickel. Metal-free approaches using iodine-based reagents are also being explored to enhance the green profile of the synthesis.
Selectivity Control: A significant challenge is controlling the regioselectivity of the reaction. The sulfenamide (B3320178) S-N bond is labile, and side reactions or further oxidation to sulfinamides and sulfonamides can occur. Future methodologies must incorporate precise control over reaction conditions (temperature, solvent, oxidant) to selectively yield the desired sulfenamide product.
Substrate Scope: While many methods are established for aliphatic amines, their application to aromatic amines like aniline can be less efficient due to the lower nucleophilicity of the nitrogen atom. Research aims to develop robust methods that are broadly applicable to a range of aromatic and heteroaromatic amines.
A comparative table of synthetic approaches is presented below.
| Methodology | Reactants | Key Features | Challenges |
| Classical Synthesis | 2,4-Dinitrobenzenesulfenyl Chloride + Aniline | Well-established route | Instability of sulfenyl chloride precursor; harsh reagents. |
| Oxidative Coupling | 2,4-Dinitrothiophenol + Aniline | Direct, atom-economical approach | Requires catalyst/oxidant; potential for over-oxidation; selectivity control. |
| Electrochemical Synthesis | 2,4-Dinitrothiophenol + Aniline | Metal- and oxidant-free conditions | Scalability; requires specialized equipment. |
Exploration of this compound in Advanced Catalytic Systems
While direct catalytic applications of this compound have not been extensively reported, its molecular structure suggests significant potential in advanced catalytic systems. The presence of sulfur and nitrogen atoms with lone pairs of electrons, combined with the electron-withdrawing dinitrophenyl group, makes it a candidate for several catalytic roles.
As a Ligand: The sulfur and nitrogen atoms can act as coordination sites for transition metals. A bidentate S,N-ligation could stabilize metal centers, forming novel catalysts for cross-coupling reactions or asymmetric synthesis. The electronic properties of the ligand, modulated by the potent electron-withdrawing nitro groups, could fine-tune the reactivity of the metallic center.
As a Substrate: The nitro groups on the aromatic ring are susceptible to reduction. This transformation is crucial in the synthesis of dyes and pharmaceuticals. This compound could serve as a model substrate to test the efficiency of new catalytic systems designed for selective nitro group reduction, especially those aiming to leave the labile S-N bond intact.
As an Organocatalyst Precursor: Upon reduction of the nitro groups to amines, the resulting molecule would feature multiple donor sites. Such derivatives could function as complex organocatalysts or ligands, an area of growing interest. For instance, compounds related to 2,4-dinitrophenol (B41442) have been shown to act as effective cocatalysts in asymmetric aldol (B89426) reactions, suggesting that other dinitrophenyl derivatives warrant investigation.
Future research could focus on synthesizing the compound and its derivatives to systematically evaluate their performance in these potential catalytic roles.
Integration into Supramolecular Assemblies and Nanosystems
The unique structural features of this compound make it a promising building block for supramolecular chemistry and the construction of nanosystems. The interplay of its aromatic rings, polar nitro groups, and the flexible sulfenamide linkage could drive self-assembly into ordered structures.
Charge-Transfer and π-π Stacking: The 2,4-dinitrophenyl moiety is a well-known electron acceptor. It can participate in charge-transfer interactions with electron-rich aromatic systems. This property, combined with the potential for π-π stacking between the two phenyl rings, could be harnessed to design self-assembling systems, such as molecular wires or organic semiconductors.
Host-Guest Chemistry: The electron-deficient cavity formed by the dinitrophenyl ring could act as a host for small, electron-rich guest molecules or anions. This interaction can often be detected by a distinct color change, making this compound a candidate for the development of new colorimetric sensors. Related dinitrophenyl hydrazones have already demonstrated success as probes for detecting anions.
Nanosystem Formulation: The molecule possesses both hydrophobic (aromatic rings) and hydrophilic/polar (nitro groups) characteristics. This amphiphilic nature could be exploited in the formulation of nanoparticles or liposomes. By incorporating this molecule into such nanosystems, it could be used for targeted delivery applications. For example, liposomal formulations of other dinitrophenol derivatives have been investigated as therapeutic agents.
Exploration in this area would involve studying the self-assembly behavior of the molecule in various solvents and its interaction with other molecular components to create functional supramolecular materials and nanosystems.
Challenges and Opportunities in Research on Sulfanylaniline Compounds
Research into sulfanylaniline compounds, including this compound, is accompanied by a distinct set of challenges and a wealth of opportunities.
Challenges:
S-N Bond Instability: The inherent lability of the sulfur-nitrogen bond is a primary challenge. This bond can be sensitive to acids, bases, and nucleophiles, which can complicate synthesis, purification, and application, requiring carefully controlled conditions.
Synthetic Selectivity: Achieving high selectivity in the synthesis of complex sulfenamides remains difficult. Controlling N- versus S-functionalization and preventing over-oxidation are common hurdles that require the development of more sophisticated synthetic methods.
Limited Commercial Availability: Many specialized sulfenamide compounds are not readily available and must be synthesized in the laboratory, which can be a barrier to broader exploration of their properties and applications.
Opportunities:
Versatile Synthetic Intermediates: The reactivity of the S-N bond, while a challenge, is also an opportunity. Sulfenamides are valuable electrophilic sulfur-transfer reagents used to create more complex organosulfur compounds.
Bioactive Scaffolds: The sulfenamide functional group is present in molecules with a range of biological activities, including potential anticancer and antihypertensive properties. The unique substitution pattern of this compound makes it an interesting candidate for screening in drug discovery programs.
Materials Science Applications: As discussed, the potential for these molecules in developing sensors, electronic materials, and other functional nanosystems is a significant area of opportunity. The ability to tune their electronic and self-assembly properties through chemical modification opens up a vast design space for new materials.
Overcoming the synthetic challenges is key to unlocking the full potential of this class of compounds, paving the way for new discoveries in medicine, catalysis, and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
